molecular formula C19H22N4O2 B1681883 N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide CAS No. 492472-30-7

N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide

Cat. No.: B1681883
CAS No.: 492472-30-7
M. Wt: 338.4 g/mol
InChI Key: CSMRPIFORJZYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of SN-28049 involves several steps, starting with the preparation of the benzonaphthyridine core. The synthetic route typically includes the following steps:

    Formation of the benzonaphthyridine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dimethylaminoethyl side chain: This step involves the alkylation of the benzonaphthyridine core with a dimethylaminoethyl group.

    Final modifications:

Industrial production methods for SN-28049 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

SN-28049 undergoes several types of chemical reactions, primarily involving its interaction with DNA and topoisomerase II. The major reactions include:

Common reagents and conditions used in these reactions include the presence of DNA, topoisomerase II enzyme, and appropriate buffers to maintain the reaction conditions.

Scientific Research Applications

Comparison with Similar Compounds

SN-28049 is compared with several similar compounds, including doxorubicin, etoposide, and N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA):

    Doxorubicin: Both SN-28049 and doxorubicin are DNA-binding topoisomerase II poisons.

    Etoposide: Similar to SN-28049, etoposide targets topoisomerase II.

    DACA: SN-28049 is a derivative of DACA with increased potency and reduced ion channel toxicity.

These comparisons highlight the unique properties of SN-28049, making it a promising candidate for further research and development in the field of anticancer therapeutics.

Properties

CAS No.

492472-30-7

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-12-6-5-7-13-10-14-17(21-16(12)13)15(11-23(4)19(14)25)18(24)20-8-9-22(2)3/h5-7,10-11H,8-9H2,1-4H3,(H,20,24)

InChI Key

CSMRPIFORJZYCJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=C3C(=N2)C(=CN(C3=O)C)C(=O)NCCN(C)C

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=N2)C(=CN(C3=O)C)C(=O)NCCN(C)C

Appearance

Solid powder

Key on ui other cas no.

492472-30-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(2-(dimethylamino)ethyl)-2,6-dimethyl-1-oxo-1,2-dihydroxybenzo(b)-1,6-naphthyridine-4-carboxamide
SN 28049
SN-28049
SN28049

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.